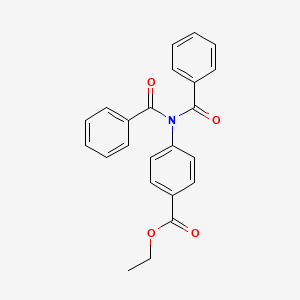
Ethyl 4-(dibenzoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dibenzoylamino)benzoate is an organic compound with the molecular formula C23H19NO4 It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a dibenzoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of ethyl 4-(dibenzoylamino)benzoate may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for the efficient production of the compound by maintaining a steady flow of reactants through a reactor, ensuring consistent reaction conditions and high conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dibenzoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoates .
Aplicaciones Científicas De Investigación
Ethyl 4-(dibenzoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of ethyl 4-(dibenzoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, it may interact with sodium channels, preventing the influx of sodium ions and thereby blocking nerve impulses, similar to the action of local anesthetics .
Comparación Con Compuestos Similares
Ethyl 4-(dibenzoylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound is also used as a photoinitiator and has applications in dental materials and UV-curing systems.
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic, this compound shares some structural similarities but differs in its functional groups and specific applications.
Propiedades
Número CAS |
6317-92-6 |
|---|---|
Fórmula molecular |
C23H19NO4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 4-(dibenzoylamino)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-2-28-23(27)19-13-15-20(16-14-19)24(21(25)17-9-5-3-6-10-17)22(26)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
Clave InChI |
MFQIIEANYKVKDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


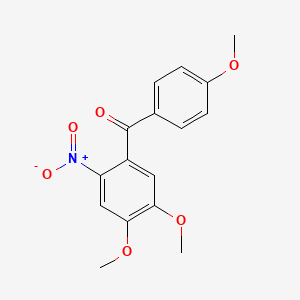
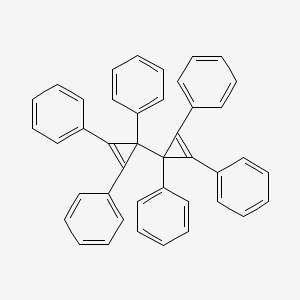

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
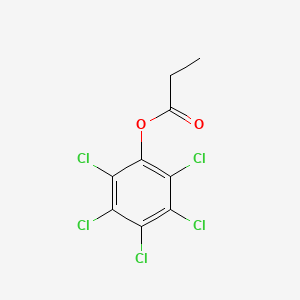


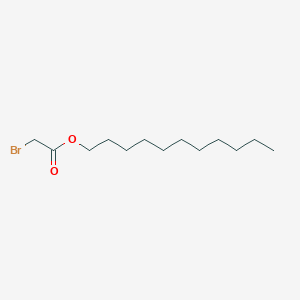
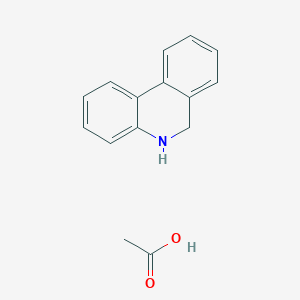


![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)

